1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a scaffold known for its versatility in medicinal chemistry due to its fused heterocyclic structure. The core pyrazolo[3,4-d]pyrimidin-4-one (C₅H₃N₄O) provides a planar aromatic system capable of diverse non-covalent interactions. Key structural features include:
- 1-(4-Fluorophenyl) substituent: Enhances metabolic stability and influences electronic properties via the electron-withdrawing fluorine atom .
While direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazolo-pyrimidine derivatives exhibit anticancer, kinase inhibitory, and antimicrobial activities .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-16-7-9-17(10-8-16)28-21-18(12-25-28)22(30)26(14-24-21)13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDIFJOEFRAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the quinoline derivative, followed by the formation of the pyrazolo[3,4-d]pyrimidine coreCommon reagents used in these reactions include phenylhydrazine, sodium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazolo[3,4-d]pyrimidine derivatives, which can be further modified for specific applications.
Scientific Research Applications
1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the pyrazolo[3,4-d]pyrimidine core can inhibit certain cellular processes. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Complexity: The target compound’s 5-position tetrahydroquinoline-ethyl group distinguishes it from simpler analogues (e.g., ), likely enhancing target engagement through π-π stacking or hydrophobic interactions.
- Fluorine Impact : The 4-fluorophenyl group is conserved across multiple derivatives (e.g., ), suggesting its role in improving metabolic stability and bioavailability.
- Activity Trends: Urea derivatives () and chromenone-fused compounds () show marked anticancer activity, implying that the target compound’s tetrahydroquinoline moiety may confer similar efficacy.
Physicochemical Properties
- Lipophilicity: The tetrahydroquinoline moiety increases logP compared to simpler derivatives (e.g., : logP ~1.5 vs. target compound ~3.5 estimated).
- Solubility : Bulky substituents may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 1-(4-fluorophenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one , often referred to as compound X , is a member of the pyrazolopyrimidine family. This class of compounds has garnered interest due to their diverse biological activities, particularly in the realm of cancer therapeutics and kinase inhibition.
Chemical Structure and Properties
Compound X features a complex molecular structure characterized by:
- Molecular Formula : CHF NO
- Molecular Weight : 337.36 g/mol
- Key Functional Groups : Pyrazolo[3,4-d]pyrimidine core, fluorophenyl substituent, and tetrahydroquinoline moiety.
Biological Activity Overview
Recent studies have indicated that compound X exhibits significant biological activity through various mechanisms:
Anticancer Activity
Research has demonstrated that compound X possesses notable anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines. For instance:
- Growth Inhibition : Compound X achieved a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines. This suggests its potential as a chemotherapeutic agent .
Kinase Inhibition
Compound X has been identified as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cell cycle regulation and neurotrophic signaling respectively:
- IC Values : The compound exhibited IC values of 0.78 µM for CDK2 and 0.98 µM for TRKA, indicating strong inhibitory activity .
The mechanism through which compound X exerts its biological effects involves:
- Cell Cycle Arrest : Treatment with compound X leads to significant arrest in the G0–G1 phase of the cell cycle in renal carcinoma cells (RFX 393), which is crucial for halting tumor growth.
- Induction of Apoptosis : Compound X has also been linked to apoptosis induction in cancer cells, promoting programmed cell death as a therapeutic strategy.
Case Studies
Several case studies have highlighted the efficacy of compound X:
Study 1: Renal Carcinoma Cell Line (RFX 393)
In this study, compound X was evaluated for its cytotoxic effects against RFX 393 cells:
- Cytotoxicity Results : The study reported an IC value of 11.70 µM , indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Molecular Docking Analysis
Molecular docking simulations suggest that compound X binds effectively to CDK2 and TRKA active sites, mimicking known inhibitors and providing insights into its potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
